
17-Dimethylaminogeldanamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.
Wissenschaftliche Forschungsanwendungen
Heat Shock Protein 90 (Hsp90) Inhibition in Cancer Therapy
17-Dimethylaminogeldanamycin and its derivatives, such as 17-AAG, have been studied extensively for their role in inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in maintaining cellular homeostasis, signal transduction pathways, and maturation of many tumor-promoting client proteins. The inhibition of Hsp90 is a targeted strategy in cancer therapy, as it disrupts the maturation of oncogenic proteins, leading to the suppression of tumor growth and proliferation. Geldanamycin (GM), the first benzoquinone ansamycin antibiotic, binds to Hsp90 and has shown anticancer activity. Its derivatives, including 17-Dimethylaminogeldanamycin, are being developed further for clinical application in cancer treatment. The structural optimization of GM derivatives based on the crystal structure of Hsp90 has been a focal point, leading to the creation of novel and potent Hsp90 inhibitors. Some derivatives are currently in clinical studies, suggesting their potential in treating cancer either alone or in combination with other medications (Kim, Keum & Pae, 2013).
Disruption of Oncogenic Client Proteins
The disruption of multiple oncogenic client proteins chaperoned by Hsp90 is achievable with agents like 17-allylamino-17-demethoxygeldanamycin (17-AAG), a class of drugs to which 17-Dimethylaminogeldanamycin belongs. These agents are known to bind and disrupt the function of Hsp90, leading to the depletion of multiple oncogenic client proteins, which is associated with significant growth inhibition both in vitro and in tumor xenografts. The mechanism of action, pathways disrupted by these agents, and the current clinical status of 17-AAG suggest the potential of these drugs in affecting multiple targets involved in tumor cell proliferation and survival. Early results from clinical studies indicate an acceptable toxicity profile while achieving in vivo disruption of client proteins (Goetz, Toft, Ames & Erlichman, 2003).
Targeting Tumor Angiogenesis
17-Dimethylaminogeldanamycin derivatives have also been used in the development of targeted drug delivery systems for cancer therapy, such as HPMA copolymer-cyclic RGD conjugates. These conjugates target tumor angiogenesis and have shown increased tumor accumulation and reduced uptake in non-target organs like the liver and spleen compared to free peptides. Clinically relevant imaging agents have enabled in vivo imaging of these constructs, and targeted delivery of radiotherapeutic and chemotherapeutic agents has resulted in tumor size reduction in preclinical models. This approach shows promise for the targeted delivery of therapeutics and imaging agents to solid tumors (Pike & Ghandehari, 2010).
Eigenschaften
Molekularformel |
C32H48N4O8 |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
[(4E,6Z,10E)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+ |
InChI-Schlüssel |
KUFRQPKVAWMTJO-ZOZIFLKYSA-N |
Isomerische SMILES |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)


![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)
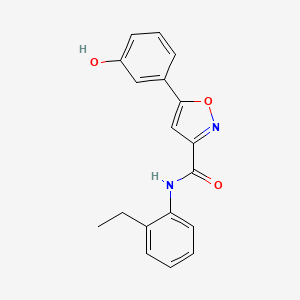
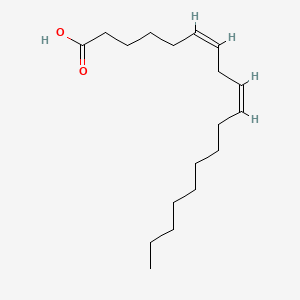
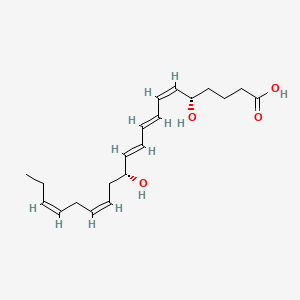

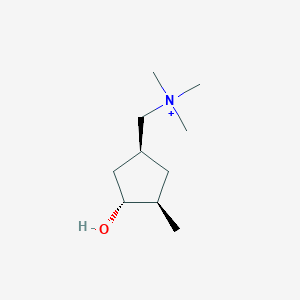

![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)

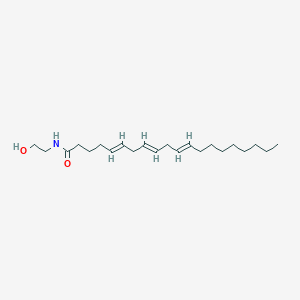
![(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1235197.png)